Bienvenue dans la boutique en ligne BenchChem!

Sepimostat mesilate

Serine Protease Inhibition Coagulation Cascade Complement Pathway

Sepimostat mesilate (CAS 103926-82-5, development code FUT-187) is a synthetic, orally bioavailable serine protease inhibitor belonging to the benzamidine class. It is characterized by a unique chemical structure featuring a 4,5-dihydro-1H-imidazol-2-ylamino group, distinguishing it from guanidine-bearing analogs such as nafamostat and camostat.

Molecular Formula C23H27N5O8S2
Molecular Weight 565.6 g/mol
CAS No. 103926-82-5
Cat. No. B012428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSepimostat mesilate
CAS103926-82-5
Synonyms6-amidino-2-naphthyl-(4-(4,5-dihydro-1H-imidazol-2-yl)amino)benzoate dimethanesulfonate
FUT 187
FUT-187
sepimostate mesilate
Molecular FormulaC23H27N5O8S2
Molecular Weight565.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N
InChIInChI=1S/C21H19N5O2.2CH4O3S/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21;2*1-5(2,3)4/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26);2*1H3,(H,2,3,4)
InChIKeyICYICMXERRTCPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sepimostat Mesilate (FUT-187) Protease Inhibitor: CAS 103926-82-5 Technical Profile and Class Context


Sepimostat mesilate (CAS 103926-82-5, development code FUT-187) is a synthetic, orally bioavailable serine protease inhibitor belonging to the benzamidine class [1]. It is characterized by a unique chemical structure featuring a 4,5-dihydro-1H-imidazol-2-ylamino group, distinguishing it from guanidine-bearing analogs such as nafamostat and camostat [2]. Sepimostat was developed as a multi-protease inhibitor with therapeutic potential in pancreatitis and other gastrointestinal disorders [3].

Sepimostat Mesilate (CAS 103926-82-5) vs. Generic Serine Protease Inhibitors: The Substitution Risk


Despite being categorized within the same class of synthetic serine protease inhibitors, sepimostat mesilate (FUT-187) exhibits a distinct pharmacological fingerprint that precludes simple substitution with structural analogs such as camostat mesilate or nafamostat. Key differences reside in its unique protease selectivity profile, particularly its superior inhibition of factor XIIa and complement C1s compared to camostat [1], its divergent mechanism of NMDA receptor antagonism relative to nafamostat [2], and its proven oral efficacy in disease models where camostat fails [3]. These distinctions have direct implications for research reproducibility and therapeutic target engagement.

Quantitative Evidence for Sepimostat Mesilate (FUT-187) Differentiation from Camostat, Nafamostat, and Gabexate


Superior Inhibition of Factor XIIa and Complement C1s: Sepimostat vs. Camostat In Vitro

Sepimostat (FUT-187) demonstrates markedly superior potency against factor XIIa and complement C1s compared to camostat mesilate. This is a critical differentiation point, as these targets are implicated in both the contact activation pathway of coagulation and the classical complement pathway [1].

Serine Protease Inhibition Coagulation Cascade Complement Pathway Enzyme Kinetics

Functional Complement Inhibition Potency: Sepimostat IC50 vs. Camostat IC50

In functional assays measuring complement-mediated hemolysis, sepimostat (FUT-187) is several orders of magnitude more potent than camostat. This functional difference underscores the translational relevance of the in vitro enzyme inhibition data [1].

Complement System Immunology Inflammation IC50

In Vivo Efficacy in Alcohol-Induced Pancreatic Injury: Sepimostat Prevents Damage, Camostat Fails

Oral administration of sepimostat mesilate significantly prevents key biochemical and histological markers of acute alcohol-induced pancreatic injury in rats, a model where an equivalent dose of camostat mesilate shows no protective effect. This in vivo data provides a direct translational differentiation [1].

Pancreatitis In Vivo Efficacy Alcohol-Induced Injury Preclinical Model

Differential Neuroprotective Activity via NMDA Receptor Antagonism

Sepimostat exhibits neuroprotective effects through antagonism of the NR2B subunit of the NMDA receptor, a property not shared by all serine protease inhibitors in its class. In a rat model of excitotoxic retinal degeneration, both nafamostat and sepimostat provided protection, while structurally related gabexate and camostat did not [1]. While nafamostat is a more potent inhibitor of the receptor (IC50 ~0.2 µM) [2], sepimostat demonstrates a distinct voltage-dependent mechanism of action [3].

Neuroprotection NMDA Receptor NR2B Subunit Excitotoxicity

Oral Bioavailability: A Key Differentiator from Nafamostat

A critical practical difference for in vivo studies is the route of administration. Sepimostat (FUT-187) is orally bioavailable, allowing for convenient dosing in chronic animal models [1]. In contrast, nafamostat is poorly absorbed orally and is typically administered intravenously [2]. This makes sepimostat the preferred choice for oral dosing paradigms.

Pharmacokinetics Oral Bioavailability Route of Administration ADME

Clinical Efficacy and Safety Profile in Postgastrectomy Reflux Esophagitis

Sepimostat (FUT-187) has demonstrated clinical utility with a favorable safety profile in early phase II studies for postgastrectomy reflux esophagitis, a specific indication not documented for other protease inhibitors like camostat or nafamostat [1][2]. This clinical data provides a unique benchmark for the compound's therapeutic index.

Clinical Trial Reflux Esophagitis Gastroenterology Efficacy

Recommended Research and Procurement Scenarios for Sepimostat Mesilate (CAS 103926-82-5)


Complement Pathway and Contact Activation Research

Researchers investigating the classical complement pathway or the factor XIIa-driven contact activation system should select sepimostat over camostat due to its vastly superior potency (Ki of 0.18 µM for C1s and 0.021 µM for FXIIa vs. camostat's weak inhibition) [1]. The functional IC50 difference in complement hemolysis assays exceeds 2,000-fold [1].

In Vivo Studies of Alcohol-Induced Pancreatitis

For preclinical models of alcohol-related pancreatic injury requiring oral dosing, sepimostat is the only validated choice among benzamidine-class inhibitors. It demonstrated clear protective effects on plasma enzyme markers and histology at 10-30 mg/kg p.o., whereas camostat at equivalent doses showed no effect [2].

Long-Term Oral Dosing Studies in Rodent Models

In studies requiring chronic oral administration of a serine protease inhibitor, sepimostat is strongly preferred over nafamostat, which lacks oral bioavailability [3][4]. Sepimostat's clinical trial data also provides a human safety reference for oral dosing [5].

NR2B NMDA Receptor Modulation and Neuroprotection Assays

Sepimostat is a valuable tool compound for exploring dual pharmacology (protease inhibition + NR2B antagonism). It provides neuroprotection in excitotoxicity models (unlike gabexate and camostat) and exhibits a distinct voltage-dependent mechanism of NMDA receptor inhibition compared to nafamostat [6][7].

Quote Request

Request a Quote for Sepimostat mesilate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.